molecular formula C20H16N4OS B2508062 (Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide CAS No. 1322264-76-5

(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide

Cat. No. B2508062
CAS RN: 1322264-76-5
M. Wt: 360.44
InChI Key: XNJOKCBLFWHXMB-VBKFSLOCSA-N
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Description

(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide, also known as CPTH6, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of thiazole-based compounds, which have been shown to possess a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In

Scientific Research Applications

Chemoselective Acetylation and Synthesis Processes

Chemoselective acetylation of amino groups in certain compounds, including those structurally related to "(Z)-N-(4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)phenyl)acetamide," has been explored for synthesizing intermediates used in antimalarial drugs. One such process involves the use of immobilized lipase for the acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, highlighting a methodology that could be applicable to related compounds for creating valuable intermediates in drug synthesis (Magadum & Yadav, 2018).

Antitumor Activity and Biological Evaluation

A derivative of benzothiazole, which shares structural similarity with the query compound, was synthesized and evaluated for its antitumor activity. This research involved creating N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and testing them against various human tumor cell lines. Some derivatives exhibited considerable anticancer activity, suggesting the potential of structurally related compounds in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).

Aryl Hydrocarbon Receptor Pathway Activation

Research into the activation of the Aryl hydrocarbon receptor (AhR) pathway by amino alcohol acrylonitriles, including a lead compound structurally similar to the query compound, has shown significant selectivity and potency against breast and colon cancer cell lines. This highlights the utility of such compounds in probing the biochemical pathways involved in cancer cell proliferation and the potential for developing targeted therapies (Baker et al., 2020).

Synthesis of Heterocyclic Compounds

The use of N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide in synthesizing a variety of pyridazine and pyrimidine derivatives demonstrates the versatility of compounds structurally related to the query compound in heterocyclic chemistry. This synthesis pathway offers a method for creating compounds with potential biological activities, including antimicrobial properties (Aly & Nassar, 2004).

Antimicrobial and Antitumor Agents

The synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have been investigated for their use as antimicrobial agents. These studies not only underscore the antimicrobial potential of these compounds but also their versatility in drug discovery processes for addressing resistant strains of bacteria (Darwish et al., 2014).

properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-14(25)23-18-9-7-17(8-10-18)22-12-16(11-21)20-24-19(13-26-20)15-5-3-2-4-6-15/h2-10,12-13,22H,1H3,(H,23,25)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJOKCBLFWHXMB-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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